REACTION_CXSMILES
|
O.S.[Na].[N+:4]([C:7]1[CH:8]=[C:9]([S:16]([NH2:19])(=[O:18])=[O:17])[CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)([O-])=O>CO>[NH2:4][C:7]1[CH:8]=[C:9]([S:16]([NH2:19])(=[O:18])=[O:17])[CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1 |f:0.1.2,^1:2|
|
Name
|
sodium hydrogensulfide hydrate
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
O.S.[Na]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])S(=O)(=O)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
The crude was washed with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
3.2 g (15 mmol; 61% yield) of orange powder were obtained
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=C(C1)[N+](=O)[O-])S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |